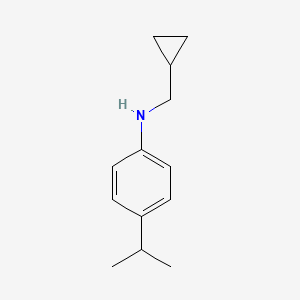

N-(Cyclopropylmethyl)-4-isopropylbenzenamine

Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines are a fundamental class of organic compounds characterized by an amino group attached to an aromatic ring. They are crucial intermediates in the synthesis of a vast array of chemicals, including dyes, polymers, and pharmaceuticals. drugdiscoverytrends.com The reactivity of the amino group and the aromatic ring allows for a wide range of chemical modifications.

N-(Cyclopropylmethyl)-4-isopropylbenzenamine belongs to the subclass of N-alkylated aromatic amines. The nitrogen atom in this compound is secondary, bonded to both a cyclopropylmethyl group and a 4-isopropylphenyl group. The presence of the cyclopropyl (B3062369) group introduces significant ring strain, which can influence the molecule's reactivity. For instance, studies on related N-alkyl-N-cyclopropylanilines have shown that the cyclopropyl group can be selectively cleaved under certain reaction conditions, such as during nitrosation with nitrous acid. nih.gov This specific reactivity provides a synthetic handle for further functionalization.

The 4-isopropylphenyl group, also known as a cumene (B47948) moiety, is a common feature in many biologically active compounds and industrial chemicals. The isopropyl group is sterically bulky and lipophilic, properties that can be exploited to modulate the physical and biological properties of molecules containing this fragment. The electronic properties of the aromatic ring are also influenced by the isopropyl group, which is a weak electron-donating group.

The synthesis of N-alkylated anilines, such as N-(Cyclopropylmethyl)-4-isopropylbenzenamine, can be achieved through various methods, including reductive amination of an aldehyde with the corresponding aniline (B41778) or direct N-alkylation of the aniline with a suitable alkyl halide. Recent advancements in synthetic methodology have also explored visible-light-induced N-alkylation of anilines, offering more environmentally friendly routes. nih.gov

Significance as a Building Block in Advanced Organic Synthesis

The unique structural combination of a cyclopropylmethyl group and a 4-isopropylphenyl group makes N-(Cyclopropylmethyl)-4-isopropylbenzenamine a significant building block in advanced organic synthesis, particularly for the creation of novel pharmaceutical candidates and functional materials.

The cyclopropylamine (B47189) moiety is a well-established pharmacophore in medicinal chemistry. longdom.orglongdom.org Its inclusion in drug candidates can lead to improved potency, selectivity, and metabolic stability. The strained three-membered ring can participate in unique binding interactions with biological targets. The cyclopropyl group's specific electronic and conformational properties can be leveraged to fine-tune the pharmacological profile of a lead compound.

The 4-isopropylphenyl substituent is also a key structural motif in a variety of pharmaceuticals. Its lipophilic nature can enhance membrane permeability and oral bioavailability. Furthermore, the isopropyl group can provide steric hindrance that influences the molecule's conformation and interaction with enzymes or receptors.

For example, the secondary amine functionality in N-(Cyclopropylmethyl)-4-isopropylbenzenamine can be further elaborated through reactions such as acylation, sulfonation, or further alkylation to introduce additional functional groups and build molecular complexity. The aromatic ring can also be functionalized through electrophilic aromatic substitution reactions, although the directing effects of the amino and isopropyl groups would need to be considered.

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclopropylmethyl)-4-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10(2)12-5-7-13(8-6-12)14-9-11-3-4-11/h5-8,10-11,14H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEUMKPAIKQAIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopropylmethyl 4 Isopropylbenzenamine and Analogs

Strategies for N-Alkylation and Aromatic Substitution

The formation of the N-(Cyclopropylmethyl)-4-isopropylbenzenamine structure can be approached by creating either the N-cyclopropylmethyl bond or by introducing the isopropyl group onto a pre-alkylated aniline (B41778) ring.

A direct and common method for synthesizing the target compound is through the N-alkylation of 4-isopropylaniline (B126951). This nucleophilic substitution reaction involves the nitrogen atom of the aniline attacking an electrophilic cyclopropylmethyl species.

The primary reagents for this transformation are cyclopropylmethyl halides, such as cyclopropylmethyl bromide or chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can influence the reaction rate and yield, with ionic liquids being explored as alternative media to control selectivity and prevent over-alkylation, a common side reaction that leads to tertiary amines and quaternary ammonium (B1175870) salts.

Catalysis is often employed to facilitate this transformation. While traditional methods may require harsh conditions, modern approaches utilize transition metal catalysts. For instance, cobalt catalysts supported on metal-organic frameworks (MOFs) have been shown to be effective for the N-alkylation of anilines using alcohols, which represents a greener alternative to alkyl halides. Another advanced method is the copper-catalyzed Ullmann amination, which can couple aryl halides with amines, a conceptually related transformation. Furthermore, visible-light-induced N-alkylation presents a metal-free and base-free strategy, highlighting the ongoing development in amine synthesis.

A significant challenge in using cyclopropylmethyl halides is the potential for rearrangement of the cyclopropylmethyl cation intermediate to a homoallylic cation, which can lead to the formation of homoallylic amine byproducts. Reaction conditions must be carefully controlled to favor the direct substitution product.

Table 1: Comparison of Nucleophilic Alkylation Strategies

| Method | Alkylating Agent | Catalyst/Conditions | Advantages | Potential Issues |

|---|---|---|---|---|

| Classical N-Alkylation | Cyclopropylmethyl Halide | Base (e.g., K₂CO₃, NaHCO₃) | Direct, straightforward | Over-alkylation, requires base |

| N-Alkylation in Ionic Liquids | Alkyl Halides | Ionic Liquid (solvent) | Improved selectivity, recyclable solvent | Cost of ionic liquid |

| Catalytic N-Alkylation | Alcohols (e.g., Cyclopropylmethanol) | Heterogeneous Co-catalyst | Green (water is the byproduct), uses renewable resources | Requires catalyst synthesis |

| Photoredox Catalysis | Alkyl Bromides | Copper/Iridium photocatalyst | Mild conditions, broad scope | Requires specialized equipment |

An alternative synthetic direction involves introducing the isopropyl group onto the aromatic ring of N-(cyclopropylmethyl)aniline via an electrophilic aromatic substitution. The secondary amine group (-NH-cyclopropylmethyl) is a potent activating group and an ortho, para-director.

A Friedel-Crafts alkylation reaction using an isopropylating agent like 2-halopropane (e.g., isopropyl bromide) or propene in the presence of a Lewis acid catalyst (e.g., AlCl₃) would be the standard approach. Due to the activating nature of the amino group, the reaction is expected to proceed readily. The para-substituted product, N-(cyclopropylmethyl)-4-isopropylbenzenamine, is often the major product due to steric hindrance from the N-alkyl group disfavouring substitution at the ortho position.

However, Friedel-Crafts reactions on anilines can be complicated. The Lewis acid catalyst can coordinate with the non-bonding electrons of the nitrogen atom, deactivating the ring towards electrophilic attack. To circumvent this, the amino group is often protected, for instance, by acetylation to form an amide. The amide is still an ortho, para-director but is less activating, allowing for a more controlled reaction. The protecting group is then removed in a subsequent step to yield the desired secondary amine.

Multi-Step Synthesis Pathways to the N-(Cyclopropylmethyl)-4-isopropylbenzenamine Skeleton

Reductive amination is arguably one of the most efficient and widely used methods for preparing secondary amines like N-(cyclopropylmethyl)-4-isopropylbenzenamine. This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine.

There are two primary variations for this synthesis:

Reaction of 4-isopropylaniline with cyclopropanecarboxaldehyde (B31225): The aniline and aldehyde condense to form an N-(cyclopropylidene)-4-isopropylaniline imine, which is then reduced.

Reaction of cyclopropylmethylamine with 4-isopropylbenzaldehyde: This pathway involves the formation of an N-(4-isopropylbenzylidene)cyclopropylmethanamine intermediate, followed by reduction.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though it can also reduce the starting aldehyde. More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are less reactive towards ketones and aldehydes but readily reduce the intermediate iminium ion. Catalytic hydrogenation over palladium or nickel is another effective reduction method. Titanium(IV) isopropoxide has been used as a mediator in these reactions, proceeding via the formation of a transient imine species.

The development of continuous flow chemistry offers a modern approach to multi-step synthesis, allowing for the sequential combination of reactions in a single, automated process, which could be applied to the synthesis of the target molecule and its analogs.

Table 2: Reductive Amination Pathways

| Reactant 1 | Reactant 2 | Reducing Agent | Key Intermediate |

|---|---|---|---|

| 4-Isopropylaniline | Cyclopropanecarboxaldehyde | NaBH(OAc)₃, NaBH₃CN, H₂/Pd | Imine |

| Cyclopropylmethylamine | 4-Isopropylbenzaldehyde | NaBH(OAc)₃, NaBH₃CN, H₂/Pd | Imine |

Derivatization Strategies for Functional Group Transformation

Once the N-(cyclopropylmethyl)-4-isopropylbenzenamine skeleton is assembled, it can be further modified to create a library of analogs. These modifications can target the secondary amine functionality or the aromatic ring.

The secondary amine in the target molecule contains a reactive N-H bond and a lone pair of electrons on the nitrogen, making it a site for various functionalization reactions.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivative (an amide). This is often used as a protecting group strategy or to introduce different functionalities.

Further Alkylation: The secondary amine can be alkylated again to form a tertiary amine. This reaction must be carefully controlled to avoid the formation of quaternary ammonium salts.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) produces a sulfonamide.

Coupling Reactions: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to arylate the secondary amine, forming a triarylamine derivative if the starting material were an aryl halide.

The aromatic ring of N-(cyclopropylmethyl)-4-isopropylbenzenamine can undergo further electrophilic aromatic substitution. The directing effects of the existing substituents must be considered. The N-(cyclopropylmethyl)amino group is a strongly activating ortho, para-director, while the isopropyl group is a weakly activating ortho, para-director. The powerful amino group will dominate the directing effects.

Given that the para position is blocked by the isopropyl group, new electrophiles will be directed to the ortho positions relative to the amino group (positions 2 and 6 on the ring).

Halogenation: Reaction with bromine water or N-bromosuccinimide can introduce bromine atoms at the ortho positions. Due to the high activation of the ring, polyhalogenation can occur readily.

Nitration: Direct nitration with nitric acid can be problematic as it can lead to oxidation of the aniline ring. A common strategy is to first protect the amino group by acylation, then perform the nitration, followed by deprotection.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group at an ortho position.

These derivatization strategies allow for the fine-tuning of the molecule's properties by introducing a wide range of functional groups onto either the nitrogen atom or the aromatic ring.

Reaction Mechanisms and Mechanistic Insights

Fundamental Reaction Types

The reactivity of N-(Cyclopropylmethyl)-4-isopropylbenzenamine encompasses a variety of fundamental organic reactions, including oxidation, reduction, and substitution, influenced by the electronic and steric properties of its constituent groups.

Oxidation Mechanisms

The oxidation of N-(Cyclopropylmethyl)-4-isopropylbenzenamine can proceed through several pathways, primarily targeting the nitrogen atom and the benzylic positions. The nitrogen atom, with its lone pair of electrons, is susceptible to oxidation to form radical cations or N-oxides.

In a manner analogous to other N-alkylanilines, the initial step in many oxidation reactions is the formation of an amine radical cation. This intermediate can then undergo further reactions. For instance, in the presence of an oxidizing agent, the radical cation can dimerize or react with other nucleophiles.

A particularly relevant reaction for the N-cyclopropylmethyl group is its potential ring-opening upon oxidation. Studies on N-cyclopropyl-N-alkylanilines have shown that reaction with nitrous acid, an oxidizing agent, leads to the formation of an amine radical cation. researchgate.net This is followed by the rapid opening of the cyclopropyl (B3062369) ring to generate an iminium ion with a C-centered radical, which can then react further. researchgate.net A similar mechanism can be postulated for the oxidation of N-(Cyclopropylmethyl)-4-isopropylbenzenamine.

The isopropyl group on the benzene (B151609) ring also presents a site for oxidation, particularly at the benzylic carbon, which could be oxidized to a hydroperoxide, alcohol, or ketone under appropriate conditions.

Table 1: Plausible Oxidation Products of N-(Cyclopropylmethyl)-4-isopropylbenzenamine (Note: This data is illustrative and based on the reactivity of analogous compounds.)

| Oxidizing Agent | Plausible Major Product(s) | Mechanistic Pathway |

| Peroxy acids (e.g., m-CPBA) | N-(Cyclopropylmethyl)-4-isopropylbenzenamine N-oxide | N-oxidation |

| Nitrous acid (HONO) | 4-Isopropylaniline (B126951), cyclopropanecarboxaldehyde (B31225) | Radical cation formation followed by cyclopropyl ring opening |

| Potassium permanganate (B83412) (KMnO4) | 4-(1-Hydroxy-1-methylethyl)aniline | Oxidation of the isopropyl group |

Reduction Pathways

Reduction reactions of N-(Cyclopropylmethyl)-4-isopropylbenzenamine would primarily involve the aromatic ring. The secondary amine functionality is generally stable to common reducing agents unless activated by an adjacent carbonyl group or other functionalities not present in this molecule.

Catalytic hydrogenation of the benzene ring is a plausible reduction pathway. This reaction typically requires a transition metal catalyst, such as platinum, palladium, or rhodium, and proceeds under hydrogen pressure. The reduction of the benzene ring would yield N-(cyclopropylmethyl)-4-isopropylcyclohexylamine. The stereochemistry of this reduction can be influenced by the catalyst and reaction conditions, potentially leading to a mixture of cis and trans isomers with respect to the substituents on the cyclohexane (B81311) ring.

Table 2: Potential Reduction Products of N-(Cyclopropylmethyl)-4-isopropylbenzenamine (Note: This data is illustrative and based on the reactivity of analogous compounds.)

| Reducing Agent/Catalyst | Potential Product | Reaction Conditions |

| H2 / PtO2 | N-(Cyclopropylmethyl)-4-isopropylcyclohexylamine | High pressure, elevated temperature |

| H2 / Rh/C | N-(Cyclopropylmethyl)-4-isopropylcyclohexylamine | Milder conditions than PtO2 |

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Substitution: The nitrogen atom of N-(Cyclopropylmethyl)-4-isopropylbenzenamine possesses a lone pair of electrons, rendering it nucleophilic. quora.com It can participate in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides or acyl chlorides. The resonance of the nitrogen lone pair with the aromatic ring reduces its nucleophilicity compared to aliphatic amines. ucalgary.ca Steric hindrance from the cyclopropylmethyl and isopropyl groups may also influence the rate of these reactions.

Electrophilic Aromatic Substitution: The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.com The isopropyl group is also an activating, ortho-, para-directing group. Therefore, the benzene ring of N-(Cyclopropylmethyl)-4-isopropylbenzenamine is highly activated towards electrophiles. Electrophilic attack will predominantly occur at the positions ortho and para to the amino group. Since the para position is blocked by the isopropyl group, substitution is expected to occur primarily at the positions ortho to the amino group (positions 2 and 6).

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com In some cases, particularly with strong electrophiles, ipso-substitution at the position of the isopropyl group can occur. rsc.org

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of N-(Cyclopropylmethyl)-4-isopropylbenzenamine (Note: This data is illustrative and based on established principles of EAS.)

| Electrophile (E+) | Major Product(s) |

| Br2 / FeBr3 | 2-Bromo-N-(cyclopropylmethyl)-4-isopropylbenzenamine |

| HNO3 / H2SO4 | 2-Nitro-N-(cyclopropylmethyl)-4-isopropylbenzenamine |

| SO3 / H2SO4 | 2-(Cyclopropylmethylamino)-5-isopropylbenzenesulfonic acid |

Stereochemical Considerations in Organic Transformations

The nitrogen atom in N-(Cyclopropylmethyl)-4-isopropylbenzenamine is a potential stereocenter if the two groups attached to it, along with the lone pair, are considered. However, in most amines, rapid pyramidal inversion (also known as nitrogen inversion) occurs at room temperature, leading to the interconversion of the two enantiomeric forms. libretexts.orgstereoelectronics.org This rapid inversion generally prevents the isolation of stable enantiomers of simple chiral amines. libretexts.org The energy barrier for this inversion is typically low, although it can be influenced by the steric bulk of the substituents and their electronic properties. stereoelectronics.org

While the nitrogen center itself may not be configurationally stable, reactions involving the formation or modification of other stereocenters in the molecule would have significant stereochemical implications. For instance, if a chiral reagent is used in a reaction, diastereomeric products could be formed. Furthermore, stereospecific cross-coupling reactions involving nitrogen-containing stereocenters are an area of active research and could potentially be applied to derivatives of this compound. nih.gov

Catalytic Reaction Dynamics and Mechanisms

Catalysis plays a crucial role in many reactions involving N-alkylanilines. The synthesis of N-(Cyclopropylmethyl)-4-isopropylbenzenamine itself likely involves catalytic methods, such as reductive amination of 4-isopropylaniline with cyclopropanecarboxaldehyde or C-N cross-coupling reactions.

Transition-metal-catalyzed reactions are particularly important for forming C-N bonds. nih.govthieme-connect.de These reactions can proceed through various mechanisms, often involving oxidative addition, reductive elimination, and migratory insertion steps. For instance, the formation of the C-N bond in N-(Cyclopropylmethyl)-4-isopropylbenzenamine could be achieved through a palladium-catalyzed Buchwald-Hartwig amination of an aryl halide with cyclopropylmethylamine.

Furthermore, the compound can act as a ligand for transition metal catalysts, potentially influencing the outcome of catalytic cycles. The nitrogen lone pair can coordinate to a metal center, and this interaction can be a key step in catalytic processes such as C-H activation or directed functionalization of the aromatic ring.

Table 4: Examples of Catalytic Reactions Relevant to N-(Cyclopropylmethyl)-4-isopropylbenzenamine (Note: This table presents general catalytic methods applicable to the synthesis and reactions of this class of compounds.)

| Reaction Type | Catalyst System | Mechanistic Feature |

| Reductive Amination | Pd/C, H2 | Formation of an imine intermediate followed by catalytic hydrogenation |

| Buchwald-Hartwig Amination | Pd(dba)2 / Ligand | Oxidative addition of aryl halide, coordination of amine, reductive elimination |

| C-H Amination | Rh(III) or Ir(III) complexes | Chelation-assisted C-H activation, insertion of a metal-nitrenoid |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, a detailed portrait of the molecule's connectivity and environment can be assembled.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms within a molecule. For N-(Cyclopropylmethyl)-4-isopropylbenzenamine, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to each unique proton environment.

The aromatic region would likely show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The two aromatic protons ortho to the amino group and the two protons ortho to the isopropyl group would appear as doublets. The isopropyl group itself would present as a septet for the single methine proton and a doublet for the six equivalent methyl protons. The cyclopropylmethyl group would produce more complex signals: a multiplet for the methine proton, a doublet for the methylene (B1212753) protons adjacent to the nitrogen, and multiplets for the non-equivalent methylene protons of the cyclopropyl (B3062369) ring. The N-H proton would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(Cyclopropylmethyl)-4-isopropylbenzenamine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic (2H) | 6.90 - 7.10 | d | ~8.5 |

| Aromatic (2H) | 6.55 - 6.65 | d | ~8.5 |

| N-H | 3.50 - 3.70 | br s | - |

| Isopropyl CH | 2.75 - 2.90 | sept | ~6.9 |

| N-CH₂ | 2.90 - 3.00 | d | ~6.8 |

| Isopropyl CH₃ (6H) | 1.18 - 1.25 | d | ~6.9 |

| Cyclopropyl CH | 0.95 - 1.10 | m | - |

| Cyclopropyl CH₂ (2H) | 0.45 - 0.55 | m | - |

Note: Predicted data is generated based on established chemical shift principles and may vary from experimental values.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. In the ¹³C NMR spectrum of N-(Cyclopropylmethyl)-4-isopropylbenzenamine, one would expect to observe signals for each of the carbon atoms in the isopropyl, cyclopropylmethyl, and substituted benzene moieties.

The aromatic region would show four distinct signals: two for the protonated carbons and two for the quaternary carbons attached to the nitrogen and isopropyl groups. The aliphatic region would contain signals for the isopropyl methine and methyl carbons, as well as the carbons of the cyclopropylmethyl group, including the methylene carbon attached to the nitrogen, the methine carbon of the cyclopropyl ring, and the two methylene carbons of the ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(Cyclopropylmethyl)-4-isopropylbenzenamine

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (quaternary, C-N) | 145.0 - 146.0 |

| Aromatic C (quaternary, C-isopropyl) | 139.0 - 140.0 |

| Aromatic CH (2C) | 126.5 - 127.5 |

| Aromatic CH (2C) | 112.0 - 113.0 |

| N-CH₂ | 50.0 - 51.0 |

| Isopropyl CH | 33.0 - 34.0 |

| Isopropyl CH₃ (2C) | 24.0 - 25.0 |

| Cyclopropyl CH | 10.0 - 11.0 |

Note: Predicted data is generated based on established chemical shift principles and may vary from experimental values.

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atom. For N-(Cyclopropylmethyl)-4-isopropylbenzenamine, the ¹⁵N NMR spectrum would show a single resonance corresponding to the secondary amine nitrogen. The chemical shift of this nitrogen would be influenced by the electronic effects of the attached cyclopropylmethyl and 4-isopropylphenyl groups, providing further confirmation of the N-substitution pattern. This technique can be particularly useful in distinguishing between isomers.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is a characteristic fingerprint of the molecule.

For N-(Cyclopropylmethyl)-4-isopropylbenzenamine, the molecular ion peak would be expected at m/z 189. The fragmentation is likely to be dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage), which is a common pathway for amines. Key fragmentation pathways would include:

Loss of an isopropyl radical: A significant fragment would likely arise from the benzylic cleavage, losing the isopropyl group (•CH(CH₃)₂) from the aromatic ring, leading to a fragment ion. However, a more prominent fragmentation is the loss of a methyl group from the isopropyl moiety.

Loss of a cyclopropyl radical: Cleavage of the C-C bond between the methylene and the cyclopropyl group could result in the loss of a cyclopropyl radical (•C₃H₅).

Benzylic cleavage: The most characteristic fragmentation for N-alkyl anilines involves cleavage of the bond beta to the aromatic ring. In this case, the loss of a C₃H₅ radical from the cyclopropylmethyl group to form a stable iminium cation is expected to be a major fragmentation pathway. Another significant cleavage would be the loss of the isopropyl group to form a stable cation.

Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of N-(Cyclopropylmethyl)-4-isopropylbenzenamine

| m/z | Proposed Fragment Identity |

|---|---|

| 189 | [M]⁺• (Molecular Ion) |

| 174 | [M - CH₃]⁺ |

| 146 | [M - C₃H₅]⁺ |

| 134 | [M - C₄H₇]⁺ |

Note: This represents a theoretical fragmentation pattern. Relative abundances would require experimental determination.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For N-(Cyclopropylmethyl)-4-isopropylbenzenamine, with a molecular formula of C₁₃H₁₉N, the theoretical exact mass can be calculated.

Table 4: HRMS Data for N-(Cyclopropylmethyl)-4-isopropylbenzenamine

| Molecular Formula | Theoretical Exact Mass |

|---|

An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition, a critical piece of evidence in its structural characterization.

Vibrational Spectroscopy Applications (IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is produced which acts as a molecular fingerprint. For N-(Cyclopropylmethyl)-4-isopropylbenzenamine, the IR spectrum would reveal key absorptions corresponding to its secondary aromatic amine structure, the 4-substituted benzene ring, and its specific alkyl substituents (isopropyl and cyclopropylmethyl).

As a secondary aromatic amine, a characteristic N-H stretching vibration is expected to appear as a single, relatively sharp band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The position of this band can be sensitive to hydrogen bonding. libretexts.org The C-N stretching vibration for aromatic amines typically produces a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com

The aromatic nature of the compound is confirmed by several characteristic peaks. The C-H stretching vibrations of the hydrogens on the benzene ring typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually result in multiple bands in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring (in this case, 1,4-disubstitution or para-substitution) gives rise to strong C-H out-of-plane bending vibrations in the 850-800 cm⁻¹ range.

The aliphatic portions of the molecule, the isopropyl and cyclopropylmethyl groups, also have distinct vibrational modes. The C-H stretching vibrations of these sp³-hybridized carbons are expected just below 3000 cm⁻¹. The presence of the isopropyl group can often be identified by a characteristic doublet in the 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹ regions, arising from the symmetric bending of the two methyl groups. The cyclopropyl group has characteristic C-H stretching vibrations typically found around 3100-3000 cm⁻¹ and ring deformation (breathing) modes at lower wavenumbers.

While no specific experimental spectrum for N-(Cyclopropylmethyl)-4-isopropylbenzenamine is publicly available, the expected absorption regions for its constituent functional groups can be reliably predicted based on established correlation tables and spectral data of analogous compounds like N-methylaniline and other secondary aromatic amines. orgchemboulder.comspectroscopyonline.comwikieducator.org

Table 1: Predicted Characteristic Infrared Absorption Bands for N-(Cyclopropylmethyl)-4-isopropylbenzenamine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Aromatic Amine | N-H Stretch | 3350 - 3310 | Medium-Weak |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium |

| Aromatic Ring (1,4-disubstituted) | C-H Out-of-plane Bend | 850 - 800 | Strong |

| Aliphatic Groups (Isopropyl, Cyclopropyl) | C-H Stretch | 2975 - 2850 | Strong |

| Isopropyl Group | C-H Symmetric Bend | ~1385 and ~1370 (doublet) | Medium |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com This technique provides unambiguous information on molecular geometry, including bond lengths, bond angles, and torsional angles. excillum.com For a novel compound such as N-(Cyclopropylmethyl)-4-isopropylbenzenamine, a single-crystal X-ray diffraction study would yield a detailed model of its solid-state structure.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. creativebiomart.netwikipedia.org The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are meticulously recorded. creativebiomart.net Through complex computational analysis, this diffraction pattern is translated into an electron density map of the unit cell, from which the positions of the individual atoms can be resolved. youtube.com

A successful crystallographic analysis of N-(Cyclopropylmethyl)-4-isopropylbenzenamine would provide invaluable structural data. It would confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the solid state, such as the orientation of the cyclopropylmethyl and isopropyl groups relative to the phenylamine core. Furthermore, the analysis would elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the secondary amine N-H group, or van der Waals forces, which dictate how the molecules pack together to form the crystal lattice. researchgate.net

As of the latest literature review, a crystal structure for N-(Cyclopropylmethyl)-4-isopropylbenzenamine has not been reported in publicly accessible crystallographic databases like the Cambridge Structural Database (CSD). researchgate.net Therefore, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available. Should a structural study be undertaken in the future, the resulting data would be presented in a standardized format, as exemplified in the table below.

Table 2: Representative Crystallographic Data Table for a Molecular Compound

Note: The following data are representative of what would be reported from an X-ray crystallographic study and are not experimental values for N-(Cyclopropylmethyl)-4-isopropylbenzenamine, as no such data is currently available.

| Parameter | Value |

| Empirical Formula | C₁₃H₁₉N |

| Formula Weight | 189.30 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | 90 |

| β (°) | Not Available |

| γ (°) | 90 |

| Volume (ų) | Not Available |

| Z | Not Available |

| Calculated Density (g/cm³) | Not Available |

| R-factor (%) | Not Available |

Biological Interaction Mechanisms

Enzymatic Biotransformation Pathways

The metabolic fate of N-(Cyclopropylmethyl)-4-isopropylbenzenamine is primarily governed by its interaction with major drug-metabolizing enzyme systems. The presence of the cyclopropylmethyl group introduces specific and complex metabolic pathways, particularly involving cytochrome P450 and flavin-containing monooxygenase enzymes.

The cytochrome P450 (P450) superfamily of enzymes plays a central role in the oxidative metabolism of many xenobiotics, including N-substituted cyclopropylamines. These interactions can lead to bioactivation or detoxification through various mechanisms.

The N-dealkylation of N-(Cyclopropylmethyl)-4-isopropylbenzenamine can theoretically proceed via the removal of either the cyclopropylmethyl group (N-decyclopropylation) or the isopropyl group attached to the benzene (B151609) ring (a process that would involve aromatic oxidation followed by rearrangement, which is less typical than N-dealkylation). The focus of P450-mediated metabolism for analogous N-cyclopropylamines is on the N-substituent.

Research on similar compounds, such as N-cyclopropyl-N-methylaniline, indicates that P450-catalyzed N-dealkylation proceeds through a hydrogen atom transfer (HAT) mechanism. nih.gov This process involves the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen, followed by hydroxyl recombination to form an unstable carbinolamine intermediate. This intermediate then decomposes to yield an aldehyde and the dealkylated amine. achemblock.comnih.gov In the case of N-decyclopropylation, this pathway results in the formation of cyclopropanone (which is typically hydrated in aqueous environments) and 4-isopropylaniline (B126951), without opening the cyclopropyl (B3062369) ring. nih.govnih.gov This contrasts with a single electron transfer (SET) mechanism, which is proposed to cause ring-opening and is associated with the inactivation of the enzyme. achemblock.com Studies on N-benzyl-N-cyclopropylamine have shown that P450 oxidation yields both cyclopropanone hydrate and ring-opened products like 3-hydroxypropionaldehyde, suggesting a complex process, though the conventional HAT mechanism is favored for the generation of the N-dealkylation products. achemblock.com

| Metabolic Pathway | Proposed Mechanism | Key Intermediates | Resulting Products |

|---|---|---|---|

| N-Decyclopropylation | Hydrogen Atom Transfer (HAT) | Carbinolamine | Cyclopropanone Hydrate, 4-Isopropylaniline |

| Ring-Opening | Hydrogen Abstraction from N-H (in secondary amines) | Neutral Aminyl Radical | 3-Hydroxypropionaldehyde |

A significant interaction of N-cyclopropylamines with P450 enzymes is the formation of Metabolic Intermediate Complexes (MICs). nih.govchemrxiv.org This process can lead to mechanism-based inactivation of the enzyme. For related secondary cyclopropylamines, it has been demonstrated that inactivation occurs when a metabolite coordinates tightly with the heme iron of the P450 enzyme, preventing its catalytic turnover. nih.govchemrxiv.org The formation of this complex involves a nitroso-containing metabolite. The pathway to this inhibitory complex is not catalyzed by P450 alone and requires the initial action of another enzyme system. nih.govchemrxiv.org

The Flavin-Containing Monooxygenase (FMO) system is crucial in the biotransformation pathway leading to P450 inactivation by cyclopropylamines. FMOs are monooxygenases that catalyze the oxidation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics.

In the context of N-cyclopropylamine metabolism, FMO catalyzes the initial N-oxidation of the secondary amine to form a secondary hydroxylamine (e.g., N-hydroxy-N-cyclopropylbenzylamine from N-cyclopropylbenzylamine). nih.govchemrxiv.org This hydroxylamine is a key intermediate. This step is critical, as studies have shown that in the absence of FMO activity (for instance, through gentle heat inactivation), MIC formation with P450 does not occur. nih.govchemrxiv.org Following its formation, the hydroxylamine can be further oxidized by either P450 or FMO to a nitrone, which then hydrolyzes and is subsequently oxidized by P450 to an α-nitrosotoluene precursor, the species responsible for forming the inhibitory MIC with the P450 heme iron. nih.govchemrxiv.org

| Step | Enzyme | Reaction | Product/Intermediate |

|---|---|---|---|

| 1 | FMO | N-oxidation of the parent amine | Secondary Hydroxylamine |

| 2 | P450 and/or FMO | Further oxidation | Nitrone |

| 3 | P450 | Oxidation of hydrolysis product | Nitroso Metabolite |

| 4 | - | Coordination with P450 Heme | Metabolic Intermediate Complex (MIC) |

Cytochrome P450 (P450) Enzyme Interactions and Metabolism

Receptor Ligand Binding and Modulation (e.g., Chemokine Receptors - ACKR3, CXCR4, MRGX2)

Based on a review of publicly available scientific literature, there is no specific data detailing the binding affinity or modulatory activity of N-(Cyclopropylmethyl)-4-isopropylbenzenamine at the chemokine receptors ACKR3, CXCR4, or the Mas-related G protein-coupled receptor MRGX2. While other structurally distinct molecules containing a cyclopropylmethyl moiety have been investigated for activity at various receptors, including chemokine and opioid receptors, this specific information is not available for the title compound.

Role as a Pharmacophore in Molecular Design

In the realm of medicinal chemistry, a pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. The chemical structure of N-(cyclopropylmethyl)-4-isopropylbenzenamine is a composite of three key pharmacophoric elements: the N-cyclopropylmethyl group, the anilino core, and the 4-isopropylphenyl moiety. The strategic combination of these fragments suggests a potential for this scaffold to be utilized in the rational design of novel therapeutic agents.

The N-cyclopropylmethyl group is a well-established and valuable substituent in drug discovery. The cyclopropane ring, a small, strained carbocycle, imparts several desirable properties to a molecule. Its rigid nature can help to lock the molecule into a specific conformation that is favorable for binding to a biological target. This pre-organization can lead to an increase in binding affinity by reducing the entropic penalty of binding. Furthermore, the cyclopropyl group is known to enhance metabolic stability by being less susceptible to enzymatic degradation compared to linear alkyl chains. The N-cyclopropylmethyl moiety is notably present in a number of opioid receptor modulators, such as the antagonists naloxone and naltrexone, and various kappa opioid receptor (κOR) agonists. In these contexts, this group is crucial for interacting with the receptor's binding pocket and modulating its activity.

The central aniline (B41778) (aminobenzene) scaffold serves as a versatile linker, connecting the cyclopropylmethyl group to the isopropyl-substituted phenyl ring. Anilines are a common feature in a vast array of pharmaceuticals due to their synthetic accessibility and their ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. However, the aniline moiety can also be a site of metabolic transformation, which can be a consideration in drug design.

While direct research on N-(cyclopropylmethyl)-4-isopropylbenzenamine is limited, the analysis of its constituent parts provides a strong rationale for its potential as a pharmacophore. The combination of the conformationally constraining and metabolically robust cyclopropylmethyl group, the versatile aniline linker, and the lipophilic isopropylphenyl moiety creates a scaffold with the potential to be tailored for a variety of biological targets. For instance, derivatives of N-(cyclopropylmethyl)-4-fluoro-2-methylaniline have been investigated for their potential in antimicrobial and anticancer research, suggesting that the N-cyclopropylmethyl aniline core can serve as a valuable starting point for the development of new therapeutic agents smolecule.com.

The following table summarizes the potential contributions of the N-(cyclopropylmethyl)-4-isopropylbenzenamine scaffold and its components in the design of bioactive molecules, based on findings from related compounds.

| Pharmacophoric Feature | Potential Role in Molecular Design | Examples in Bioactive Molecules |

| N-Cyclopropylmethyl Group | - Enhances metabolic stability- Provides conformational rigidity- Optimizes receptor binding interactions | Opioid receptor antagonists (Naloxone, Naltrexone), Kappa opioid receptor agonists nih.gov |

| Aniline Core | - Serves as a versatile chemical scaffold- Participates in hydrogen bonding- Can be readily functionalized | Kinase inhibitors, Antimicrobial agents, Anticancer agents smolecule.com |

| 4-Isopropylphenyl Moiety | - Increases lipophilicity- Facilitates hydrophobic interactions with target proteins- Influences pharmacokinetic properties | Antifungal agents, various enzyme inhibitors mdpi.com |

The strategic incorporation of the N-(cyclopropylmethyl)-4-isopropylbenzenamine scaffold into larger molecules could, therefore, be a viable strategy for developing novel drugs with improved potency, selectivity, and pharmacokinetic profiles. Further research into the synthesis and biological evaluation of derivatives based on this promising pharmacophore is warranted to fully explore its therapeutic potential.

Applications in Chemical Sciences and Advanced Materials

Role as a Synthetic Intermediate in Organic Chemistry

N-(Cyclopropylmethyl)-4-isopropylbenzenamine is a key intermediate in the synthesis of more complex molecular architectures. Its utility stems from the reactivity of the N-H bond, the nucleophilicity of the nitrogen atom, and the potential for functionalization of the aromatic ring. The cyclopropylmethyl moiety is a common structural motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and influence metabolic stability.

The compound serves as a precursor in multi-step syntheses of complex organic molecules. For instance, derivatives of N-cyclopropylmethyl anilines are used to create sophisticated heterocyclic systems. One documented example involves the use of a related imine, N-(cyclopropylmethyl)-1-phenylmethanimine, in a copper-catalyzed reaction to synthesize (2-Cyclopropyl-5-hydroxynaphtho[2,1-d]oxazol-4-yl)diphenylphosphine oxide, a complex phosphine oxide derivative. rsc.org This illustrates how the N-cyclopropylmethyl fragment can be incorporated into larger, functional molecules.

Furthermore, the amine group can undergo various transformations. Based on the reactivity of similar secondary amines like N-isopropylbenzylamine, it is anticipated that N-(Cyclopropylmethyl)-4-isopropylbenzenamine can participate in reactions such as N-nitrosation and electrophilic cyanation. chemicalbook.com

The synthesis of the parent structure itself often relies on powerful cross-coupling methodologies. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming the aryl-cyclopropane bond. nih.govorganic-chemistry.org These reactions typically couple an aryl halide or triflate with a cyclopropylboron reagent. nih.govorganic-chemistry.org The presence of the amine group adds complexity but also offers a handle for directing or modifying the reaction. The table below summarizes key synthetic reactions where this compound or its core structures are involved.

| Reaction Type | Reactants | Product Type | Significance | References |

|---|---|---|---|---|

| Heterocycle Formation | N-cyclopropylmethyl imine, Diphenylphosphine oxide, Copper Acetate | Complex Phosphine Oxides | Demonstrates use as a building block for complex, multi-ring systems. | rsc.org |

| Suzuki-Miyaura Cross-Coupling | Potassium cyclopropyltrifluoroborate, Aryl Chlorides, Pd(OAc)2/XPhos | Aryl Cyclopropanes | A primary method for synthesizing the core structure of the title compound. | nih.gov |

| Negishi-type Cross-Coupling | Cyclopropylmagnesium bromide, Aryl Bromides, Pd(OAc)2/P(t-Bu)3 | Cyclopropyl (B3062369) Arenes | An alternative, efficient method for creating the cyclopropyl-aryl bond. | organic-chemistry.org |

Catalyst and Organometallic Complex Development

In the field of catalysis, secondary amines with sterically demanding substituents can serve as effective ligands for transition metals. The nitrogen atom in N-(Cyclopropylmethyl)-4-isopropylbenzenamine possesses a lone pair of electrons that can coordinate to a metal center, forming stable organometallic complexes. While specific research on this exact molecule as a ligand is not extensively documented, its structural analogues are known to participate in such chemistry.

The combination of the bulky isopropyl and the conformationally rigid cyclopropylmethyl groups can create a specific steric and electronic environment around a metal center. This environment is crucial for influencing the selectivity and activity of a catalyst. For example, palladium complexes bearing N-alkyl amine ligands are employed in various cross-coupling reactions. aidic.it A hypothetical palladium complex, such as [Pd(N-(Cyclopropylmethyl)-4-isopropylbenzenamine)₂Cl₂], could potentially catalyze reactions like Suzuki or Buchwald-Hartwig aminations, where precise control over the catalytic cycle is essential for achieving high yields and selectivities. The unique stereoelectronic properties imparted by the ligands are key to the catalyst's performance.

Applications in Novel Material Synthesis

The structural characteristics of N-(Cyclopropylmethyl)-4-isopropylbenzenamine also suggest its potential utility in the synthesis of advanced materials. The cyclopropyl group is known to confer unique properties upon molecular structures due to its inherent ring strain and rigidity. When incorporated into a polymer backbone, such groups can enhance the material's thermal stability and mechanical strength.

N-(Cyclopropylmethyl)-4-isopropylbenzenamine can function as a monomer or a modifying agent in the creation of specialty polymers. The reactive N-H group can participate in polymerization reactions, for example, with diacyl chlorides or diepoxides to form polyamides or epoxy resins, respectively. The resulting polymers would feature the N-cyclopropylmethyl-4-isopropylphenyl side chains, which could influence properties such as:

Chain Packing and Morphology : The bulky and non-planar side groups could disrupt polymer chain packing, leading to materials with lower crystallinity and potentially higher solubility in organic solvents.

Thermal Properties : The rigid cyclopropyl and aromatic groups can increase the glass transition temperature (Tg) of the polymer, resulting in a material that retains its structural integrity at higher temperatures.

Adhesion and Surface Properties : The amine functionality can promote adhesion to various substrates, making such polymers useful in coatings and adhesives.

While this compound is a niche molecule, its unique combination of functional groups provides a platform for innovation in both synthetic chemistry and the design of new functional materials.

Q & A

Q. What synthetic routes are reported for N-(Cyclopropylmethyl)-4-isopropylbenzenamine and its derivatives?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, cyclopropylmethyl groups can be introduced through alkylation of amines using cyclopropylmethyl halides under basic conditions (e.g., NaH or K₂CO₃). A related protocol in the synthesis of N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide involved reacting 1-(3-chloropyrazin-2-yl)ethylamine with cyclopropylmethyl halides in the presence of triethylamine, achieving yields up to 85% . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to suppress side reactions like over-alkylation.

Q. Which analytical techniques are most effective for characterizing N-(Cyclopropylmethyl)-4-isopropylbenzenamine?

Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) is essential for confirming the structure, particularly the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons). Liquid Chromatography-Mass Spectrometry (LCMS) is used to verify molecular weight and purity, as demonstrated in a patent where LCMS confirmed a calculated mass of 517.1 Da . Thin-Layer Chromatography (TLC) is employed for real-time monitoring of reaction progress .

Q. How can researchers address challenges in achieving high purity during synthesis?

Common impurities include unreacted starting materials or byproducts from incomplete alkylation. Purification strategies include:

- Column chromatography with silica gel and gradients of ethyl acetate/hexane.

- Recrystallization using solvents like dichloromethane/hexane mixtures.

- Acid-base extraction to isolate amine derivatives, leveraging the basicity of the cyclopropylmethylamine group .

Advanced Research Questions

Q. What are the mechanistic insights into the stability of the cyclopropylmethyl group under acidic/basic conditions?

The cyclopropyl ring is susceptible to ring-opening under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) due to angle strain. For instance, in a related compound, N-(cyclopropylmethyl)-4-nitroaniline, the cyclopropane ring remained intact under mild conditions (pH 4–9) but degraded in concentrated HCl . Stability studies using ¹H-NMR or IR spectroscopy under varying pH and temperature are recommended to map degradation pathways.

Q. How do structural modifications (e.g., fluorination) impact the bioactivity of N-(Cyclopropylmethyl)-4-isopropylbenzenamine derivatives?

Fluorinated analogs, such as 3-(N-(Cyclopropylmethyl)benzamido)-2-fluorobenzamide, have shown enhanced pesticidal activity (100% mortality against Plutella xylostella at 1 mg/L) compared to non-fluorinated counterparts. The electron-withdrawing effect of fluorine improves binding to target enzymes, as seen in meta-diamide insecticides . Researchers should prioritize introducing trifluoromethyl or nitro groups at the para-position of the benzene ring to optimize bioactivity.

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR or LCMS data often arise from stereoisomerism or residual solvents. For example, a patent reported ambiguous ¹H-NMR peaks at δ 8.82–8.76 ppm due to rotational isomers in pyrazine-containing analogs. Resolution methods include:

- Variable-temperature NMR to assess dynamic equilibria.

- High-resolution LCMS to differentiate isobaric species.

- X-ray crystallography for absolute configuration determination .

Q. How can researchers mitigate solubility issues in in vitro assays for this compound?

The compound’s hydrophobicity (LogP ~4.05) limits aqueous solubility. Practical approaches include:

- Using co-solvents like DMSO (≤1% v/v) to prepare stock solutions.

- Formulating with cyclodextrins or liposomes for enhanced dispersion.

- Derivatizing the amine group with hydrophilic moieties (e.g., sulfonamides) without compromising activity .

Methodological Considerations

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

A tiered approach is recommended:

- Step 1: Synthesize a library of analogs with systematic substitutions (e.g., halogenation, alkyl chain variations).

- Step 2: Screen for bioactivity using high-throughput assays (e.g., insecticidal activity against Spodoptera frugiperda).

- Step 3: Perform computational modeling (e.g., molecular docking) to identify key binding interactions, as applied in studies on meta-diamide derivatives .

Q. How should researchers handle discrepancies in reported yields for multi-step syntheses?

Yield variations often stem from differences in reaction scales or purification techniques. For instance, a patent reported a 56% yield for an oxadiazole-forming step, which dropped to 31% in later stages due to steric hindrance . To improve reproducibility:

- Standardize reaction scales (e.g., 1 mmol for exploratory steps).

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Document solvent drying methods (e.g., molecular sieves for THF).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.